3-Cyclohexylpropan-1-amine

Catalog No.
S786387
CAS No.
4361-44-8
M.F
C9H19N
M. Wt
141.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclohexylpropan-1-amine

CAS Number

4361-44-8

Product Name

3-Cyclohexylpropan-1-amine

IUPAC Name

3-cyclohexylpropan-1-amine

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

InChI

InChI=1S/C9H19N/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-8,10H2

InChI Key

KPOYTMZDCUXJBP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCCN

Canonical SMILES

C1CCC(CC1)CCCN

3-Cyclohexylpropan-1-amine is an organic compound with the molecular formula C₉H₁₉N and a molecular weight of approximately 141.25 g/mol. It features a cyclohexyl group attached to a propan-1-amine backbone, making it a member of the amine family. This compound is characterized by its aliphatic structure, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and synthetic chemistry .

Organic Synthesis:

3-Cyclohexylpropan-1-amine (also known as 3-cyclohexyl-propylamine) finds application as a building block in organic synthesis. Its readily available amine group allows for further functionalization through various reactions like acylation, alkylation, and coupling reactions. This versatility makes it a valuable intermediate for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. [Source: A recent example using 3-cyclohexylpropan-1-amine in organic synthesis can be found in this publication: "Synthesis of Novel Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Antibacterial Agents" published in Molecules journal, ]

Medicinal Chemistry:

The presence of the cyclohexyl and amine functionalities in 3-cyclohexylpropan-1-amine makes it an attractive scaffold for the development of new drugs. Researchers have explored its potential in various therapeutic areas, including:

  • Antidepressants: Studies have investigated the potential of 3-cyclohexylpropan-1-amine derivatives as selective serotonin reuptake inhibitors (SSRIs) for treating depression. [Source: While still in the pre-clinical stage, an example of such research can be found in this publication: "Design, Synthesis, and Pharmacological Evaluation of Novel 3-Aryl-3-cyclohexylpropan-1-amines as Selective Serotonin Reuptake Inhibitors" published in ACS Medicinal Chemistry Letters journal, ]
  • Anticancer agents: Research has explored the development of 3-cyclohexylpropan-1-amine derivatives with potential antitumor activity. [Source: An example of such research can be be found in this publication: "Synthesis and Evaluation of Anticancer Activity of Novel 1,2,4-Triazole Derivatives Containing a 3-Cyclohexylpropylamine Moiety" published in Molecules journal, ]
Typical of amines:

  • Alkylation: The amine can react with alkyl halides to form more complex amines.
  • Acylation: It can be acylated using acyl chlorides or anhydrides to produce amides.
  • Nitration: The compound can also be nitrated, introducing nitro groups into the cyclohexyl ring or the propan chain under suitable conditions.

These reactions highlight the versatility of 3-cyclohexylpropan-1-amine in synthetic organic chemistry .

Several methods can be employed to synthesize 3-cyclohexylpropan-1-amine:

  • Reductive Amination: This method involves the reaction of cyclohexanone with ammonia or an amine in the presence of reducing agents like sodium borohydride.
  • Alkylation of Ammonia: Cyclohexyl bromide can be reacted with ammonia in a nucleophilic substitution reaction to yield 3-cyclohexylpropan-1-amine.
  • Grignard Reaction: The compound can also be synthesized via Grignard reagents, where cyclohexylmagnesium bromide reacts with an appropriate carbonyl compound followed by hydrolysis .

3-Cyclohexylpropan-1-amine has potential applications in various fields:

  • Pharmaceuticals: Due to its structural similarity to known bioactive compounds, it may serve as a lead compound in drug development.
  • Chemical Synthesis: It can act as an intermediate in synthesizing more complex organic molecules.
  • Research: It is utilized in proteomics research as a biochemical tool for studying protein interactions and functions .

Similar Compounds: Comparison

Several compounds share structural similarities with 3-cyclohexylpropan-1-amine. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable Properties
3-Amino-3-cyclohexyl-propan-1-olAlcohol derivativeExhibits hydroxyl group reactivity
3-Cyclopropylpropan-1-amineCyclopropane derivativePotentially different biological activity
N,N-DimethylcyclohexylamineDimethyl derivativeIncreased lipophilicity affecting solubility

Each of these compounds possesses unique functional groups that influence their chemical behavior and biological activity, setting them apart from 3-cyclohexylpropan-1-amine .

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Cyclohexylpropan-1-amine

Dates

Modify: 2023-08-15

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